3-Oxa-6-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-5-2-7-6(1)4-8-3-5/h5-7H,1-4H2 |
InChI Key |
LTSZCNPXKJFUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1COC2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Strategies
a. Brønsted Acid-Catalyzed [5+2] Cycloaddition
One of the prominent approaches involves the [5+2] cycloaddition of heterocyclic scaffolds such as 3-oxidopyrylium or 3-oxidopyridinium dipoles with suitable reaction partners. This method allows the formation of oxa- and azabicyclo[3.2.1]octene frameworks with high regio- and stereoselectivity, including the formation of the 3-oxa-6-azabicyclo[3.2.1]octane core.
- Reaction Conditions: Catalysis with Brønsted acids under mild conditions, often at room temperature, and employing chiral scaffolds for enantioselectivity.
- Outcome: The reaction provides a rapid route to complex bicyclic systems with excellent exo-selectivity and enantiomeric purity, as demonstrated in recent organometallic and heterocyclic synthesis studies.
b. Cycloaddition of 3-Oxopyrylium and 3-Oxypyridinium Dipoles
These dipoles undergo [5+2] cycloaddition reactions with suitable dienophiles or dipolarophiles, forming the core structure of 3-oxa-6-azabicyclo[3.2.1]octane . This method is advantageous for constructing complex heterocycles with high stereocontrol, especially when combined with chiral catalysts or auxiliaries.
Heterocyclic Ring Construction via Cyclization
a. Intramolecular Cyclization of Amino Alcohols
A common route involves the cyclization of amino alcohol derivatives. This process typically proceeds through:
- Step 1: Formation of a suitable amino alcohol intermediate.
- Step 2: Activation of the alcohol (e.g., by tosylation or mesylation).
- Step 3: Intramolecular nucleophilic attack by the amino group to form the bicyclic structure.
This pathway is often facilitated by acid or base catalysis, leading to the formation of the 3-oxa-6-azabicyclo[3.2.1]octane core.
b. Ring-Closing Metathesis and Cyclization
Modern synthetic routes also employ ring-closing metathesis (RCM) to generate the bicyclic framework, especially when constructing larger or more complex derivatives. This method offers high efficiency and functional group tolerance.
Reduction and Functional Group Transformations
Several synthesis pathways incorporate reduction steps to convert precursor compounds into the target heterocycle:
- Metal-mediated reduction: Using magnesium or sodium borohydride in alcohol solvents to reduce nitrile or ketone functionalities, facilitating ring closure.
- Catalytic hydrogenation: Employing catalysts such as palladium on carbon under hydrogen atmosphere to reduce unsaturated intermediates or functional groups, aiding in the formation of the saturated bicyclic core.
Specific Synthetic Pathways from Patent Literature
This patent describes a process involving the reduction of nitrile derivatives to form the bicyclic amine. The process includes:
- Starting from a precursor with a nitrile group.
- Reduction using a mixture of alcohol (preferably methanol) and a metal such as magnesium or alkali metal borohydrides.
- Subsequent cyclization under acidic or basic conditions to form 3-oxa-6-azabicyclo[3.2.1]octane .
This recent patent emphasizes heterocyclic ring formation via cyclization of amino alcohols and heteroatom insertion, with specific steps involving:
- Functionalization of precursor molecules.
- Cyclization under controlled conditions to form the bicyclic heterocycle.
- Use of heteroatom insertion strategies to incorporate oxygen and nitrogen into the ring system.
Reaction Conditions and Optimization
| Method | Reagents | Catalysts | Solvents | Key Conditions | Yield/Selectivity |
|---|---|---|---|---|---|
| [5+2] Cycloaddition | 3-oxidopyrylium dipoles | Brønsted acids | Toluene, dichloromethane | Room temperature, chiral auxiliaries | High regio- and stereoselectivity |
| Intramolecular Cyclization | Amino alcohol derivatives | Acid/base | Toluene, ethanol | Reflux, mild conditions | Moderate to high yields |
| Metal Reduction | Nitrile derivatives | Magnesium, NaBH4 | Methanol, ethanol | 0-25°C, inert atmosphere | Good yields, stereocontrol |
Chemical Reactions Analysis
Types of Reactions
3-Oxa-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to more reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amine or alcohol derivatives .
Scientific Research Applications
3-Oxa-6-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-Oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites within biological molecules, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Positional Isomers and Heteroatom Arrangement
The position of heteroatoms (O, N) significantly impacts physicochemical and biological properties:
Key Insight: The 3-oxa-6-aza configuration in aphanorphine derivatives enables strong receptor interactions, while the 8-oxa-3-aza isomer (M18) shows moderate kinase inhibition, highlighting positional sensitivity .
Substituent Effects on Bioactivity
Substituents on the bicyclic framework modulate potency and selectivity:
Key Insight : Bulky substituents like the 3-hydroxyphenyl group enhance analgesic and antagonist activities, while methyl/acetyl groups improve synthetic utility .
Diazabicyclo Derivatives vs. Monoazabicyclo Systems
The addition of a second nitrogen atom alters electronic and steric properties:
Key Insight: Diazabicyclo systems expand therapeutic scope (e.g., CNS targets) but may reduce selectivity compared to monoazabicyclo analogs .
Tropane Alkaloid Derivatives
Tropane alkaloids share the bicyclo[3.2.1]octane skeleton but differ in substitution:
Key Insight : Methylation at C8 (as in tropane) enhances anticholinergic effects, whereas 3-oxa substitution shifts activity toward neuroreceptor modulation .
Q & A
Q. What unexplored applications exist for 3-Oxa-6-azabicyclo[3.2.1]octane in materials science?
- Methodology : Investigate its potential as a ligand in coordination polymers or metal-organic frameworks (MOFs). Characterize thermal stability via TGA and porosity via BET analysis. Reference studies on chromium(III) complexes with analogous bicyclic ligands ().
Q. How can advanced spectroscopic techniques (e.g., cryo-EM) elucidate the compound’s mechanism in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
